molecular formula C12H14ClN3O2 B2363054 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride CAS No. 435345-11-2

3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride

Cat. No.: B2363054
CAS No.: 435345-11-2
M. Wt: 267.71
InChI Key: LNXPQPMHSDRZAS-UHFFFAOYSA-N
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Description

“(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C11H11N3O2 HCl, and it has a molecular weight of 253.68 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=CN=C2NCC (=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.68 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antiviral and Antimicrobial Applications

Research indicates the synthesis of compounds closely related to 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, demonstrating antiviral and antimicrobial properties. For example, Luo et al. (2012) explored the synthesis of (quinazolin-4-ylamino)methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity. Similarly, Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids that exhibited potent antimicrobial activity against certain gram-positive and gram-negative bacteria (Luo et al., 2012); (Myangar & Raval, 2012).

Cancer and Tumor Studies

Significant research has been conducted on derivatives of this compound in the context of cancer and tumor treatment. Wissner et al. (2005) developed 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as irreversible inhibitors for VEGFR-2, a key receptor in tumor growth and angiogenesis. Hassan and Hassan (2013) also evaluated the cytotoxic activity of certain quinazoline derivatives against lymphoma cell lines, finding some to be more effective than standard drugs (Wissner et al., 2005); (Hassan & Hassan, 2013).

Neuroprotective and Antagonistic Properties

Several studies focus on the neuroprotective properties and receptor antagonism of related compounds. Yu et al. (2013) discovered quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors, offering potential treatment avenues for Alzheimer's disease. Similarly, Takahashi et al. (1998) researched a quinazoline derivative, YM872, as a neuroprotective agent against cerebral ischemia, demonstrating its potential in acute stroke treatment (Yu et al., 2013); (Takahashi et al., 1998).

Properties

IUPAC Name

3-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17;/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXPQPMHSDRZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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